REACTION_CXSMILES
|
[ClH:1].[CH3:2][N:3]([CH2:8][CH2:9][OH:10])[CH2:4][CH2:5][CH2:6][CH3:7]>C(OCC)C>[ClH:1].[CH3:2][N:3]([CH2:8][CH2:9][OH:10])[CH2:4][CH2:5][CH2:6][CH3:7] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CN(CCCC)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resultant solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide a gold oil
|
Name
|
|
Type
|
|
Smiles
|
Cl.CN(CCCC)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |